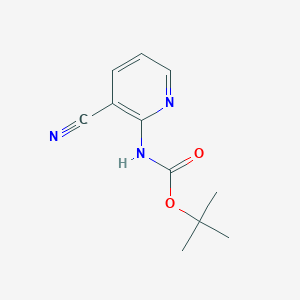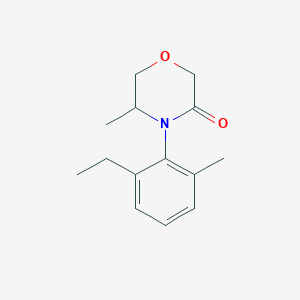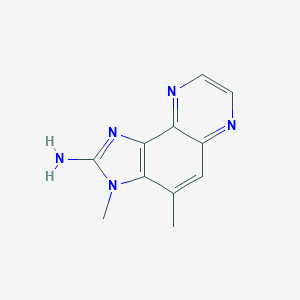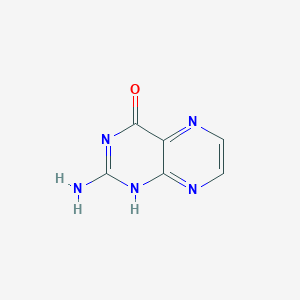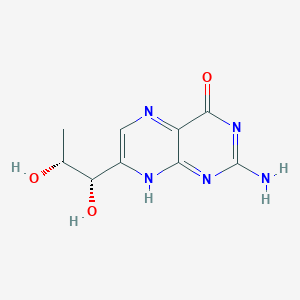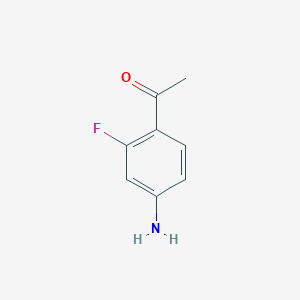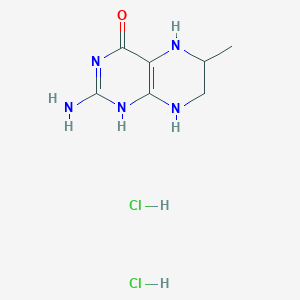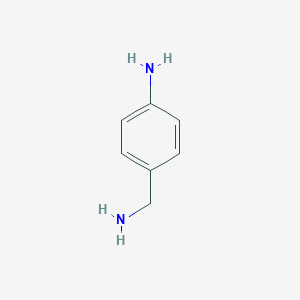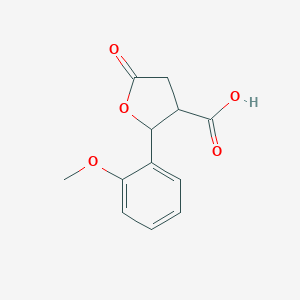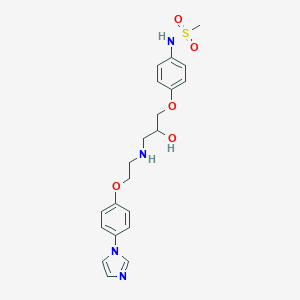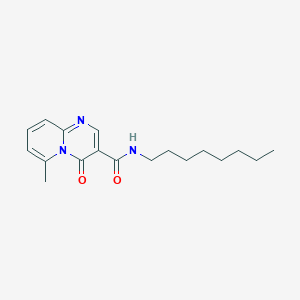
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-N-octyl-4-oxo-
描述
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-N-octyl-4-oxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-N-octyl-4-oxo- is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also modulates the activity of certain signaling pathways that are involved in inflammation and neurodegeneration.
生化和生理效应
Studies have shown that 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-N-octyl-4-oxo- has several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It also modulates the activity of certain signaling pathways that are involved in inflammation and neurodegeneration. Additionally, it has been shown to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of using 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-N-octyl-4-oxo- in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its low yield and high cost of synthesis.
未来方向
There are several future directions for the study of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-N-octyl-4-oxo-. One direction is to study its potential use as an anti-cancer drug. Another direction is to study its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and to optimize its synthesis method to increase yield and reduce cost.
科学研究应用
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-N-octyl-4-oxo- has been studied extensively for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
属性
CAS 编号 |
125055-59-6 |
|---|---|
产品名称 |
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-N-octyl-4-oxo- |
分子式 |
C18H25N3O2 |
分子量 |
315.4 g/mol |
IUPAC 名称 |
6-methyl-N-octyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C18H25N3O2/c1-3-4-5-6-7-8-12-19-17(22)15-13-20-16-11-9-10-14(2)21(16)18(15)23/h9-11,13H,3-8,12H2,1-2H3,(H,19,22) |
InChI 键 |
GITXJJGLSZCFIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC(=O)C1=CN=C2C=CC=C(N2C1=O)C |
规范 SMILES |
CCCCCCCCNC(=O)C1=CN=C2C=CC=C(N2C1=O)C |
其他 CAS 编号 |
125055-59-6 |
同义词 |
2-methyl-N-octyl-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraene-9 -carboxamide |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

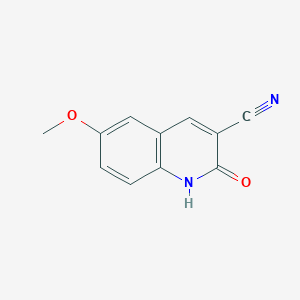
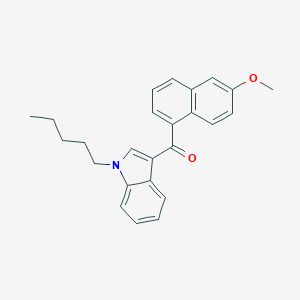
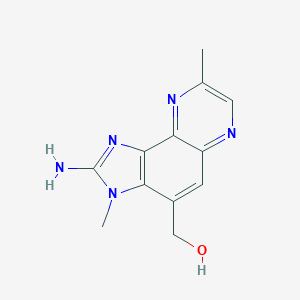
![[3-(Hydroxymethyl)phenyl]guanidine](/img/structure/B48890.png)
